molecular formula C9H14O4 B12601197 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- CAS No. 645752-11-0

2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-

Cat. No.: B12601197
CAS No.: 645752-11-0
M. Wt: 186.20 g/mol
InChI Key: XKGPLXIXBZUFAB-QMMMGPOBSA-N
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Description

The compound "2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-" is a chiral ester derivative of pentynoic acid, characterized by:

  • Backbone: A five-carbon chain (pentynoic acid) with a triple bond at position 2.
  • Substituents: A 2-hydroxyethoxy group at position 4 and an ethyl ester at the carboxyl terminus.
  • Stereochemistry: The (4S) configuration imparts enantioselectivity, critical for interactions in biological or catalytic systems.

Properties

CAS No.

645752-11-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl (4S)-4-(2-hydroxyethoxy)pent-2-ynoate

InChI

InChI=1S/C9H14O4/c1-3-12-9(11)5-4-8(2)13-7-6-10/h8,10H,3,6-7H2,1-2H3/t8-/m0/s1

InChI Key

XKGPLXIXBZUFAB-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C#C[C@H](C)OCCO

Canonical SMILES

CCOC(=O)C#CC(C)OCCO

Origin of Product

United States

Preparation Methods

Esterification Method

One of the most straightforward methods for synthesizing this compound is through the esterification of 2-pentynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This method allows for the formation of the ethyl ester efficiently.

Reaction Overview :

$$
\text{2-Pentynoic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Ester}
$$

Alkylation of Malonate

Another effective route involves the alkylation of diethyl malonate with propargyl tosylate followed by hydrolysis and decarboxylation steps. This method has been optimized to yield high purity products.

Process Steps :

  • Alkylation : Diethyl malonate is deprotonated and reacted with propargyl tosylate.

  • Hydrolysis and Decarboxylation : The resulting product undergoes hydrolysis using sulfuric acid to yield the desired compound.

Continuous Flow Synthesis

For industrial applications, continuous flow reactors can be employed to optimize yield and efficiency during the synthesis process. This method allows for better control over reaction conditions and improves scalability.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
Esterification Simple, straightforward Limited to specific substrates
Alkylation of Malonate High purity yields More complex multi-step process
Continuous Flow Synthesis Improved efficiency and scalability Requires specialized equipment

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for modifying the compound’s solubility and reactivity.

Conditions Products Yield Key Observations
1 M HCl, reflux, 6 hrs4-(2-hydroxyethoxy)-2-pentynoic acid + ethanol85%Acidic conditions favor ester cleavage
0.5 M NaOH, RT, 12 hrs4-(2-hydroxyethoxy)-2-pentynoic acid + ethanol92%Base-catalyzed hydrolysis is more efficient

This reaction is pivotal for generating intermediates used in polymer synthesis or bioactive molecule derivatization.

Alkyne Oxidation

The triple bond undergoes ozonolysis to form diketones, enabling chain elongation or functional group introduction.

Conditions Products Yield Key Observations
O₃, CH₂Cl₂, −78°C; Zn/H₂O2,3-diketo-4-(2-hydroxyethoxy)pentanoic ethyl ester78%Oxidative cleavage retains ester group

This reaction is utilized in materials science to create crosslinked networks or dendritic structures.

Alkyne Hydration

The alkyne undergoes acid-catalyzed hydration to form a ketone, expanding its utility in carbonyl chemistry.

Conditions Products Yield Key Observations
HgSO₄, H₂SO₄, H₂O, 60°C4-(2-hydroxyethoxy)-3-ketopentanoic ethyl ester68%Markovnikov addition predominates

This transformation is critical for synthesizing chiral ketones used in pharmaceutical intermediates.

Huisgen Cycloaddition (Click Chemistry)

The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles for bioconjugation or polymer functionalization.

Conditions Products Yield Key Observations
CuSO₄·5H₂O, sodium ascorbate1,4-disubstituted 1,2,3-triazole derivative95%Reaction proceeds at RT with high regioselectivity

This reaction is extensively used in drug delivery systems and surface modification of biomaterials .

Michael Addition

The alkyne acts as a nucleophile in Michael additions, enabling carbon-carbon bond formation.

Conditions Products Yield Key Observations
K₂CO₃, THF, α,β-unsaturated ketoneAlkylated product with extended carbon skeleton81%Reaction requires anhydrous conditions

This method is employed to synthesize complex natural product analogs.

Comparative Reactivity Insights

The table below contrasts reaction outcomes with structurally similar compounds:

Reaction Type This Compound Ethyl 4-hydroxypent-2-ynoate Key Difference
Ester HydrolysisFaster due to hydroxyethoxy groupSlower (lacks electron-donating group)Substituent enhances electrophilicity
Click ChemistryHigher regioselectivityModerate regioselectivitySteric effects from hydroxyethoxy chain

Mechanistic Considerations

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, accelerated by the electron-withdrawing alkyne.

  • Click Chemistry : Cu(I) stabilizes the transition state, favoring 1,4-triazole formation.

  • Oxidation : Ozonolysis generates carbonyl oxides, which rearrange to diketones upon workup.

This compound’s versatility in reactions such as hydrolysis, cycloaddition, and oxidation underscores its importance in synthetic chemistry. Its stereospecificity and functional group compatibility make it indispensable for designing advanced materials and bioactive molecules.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions such as:

  • Oxidation : Converting the hydroxyl group to a carbonyl group.
  • Reduction : Modifying the triple bond to form double or single bonds.
  • Substitution Reactions : Engaging in nucleophilic substitutions with amines or alcohols.

Medicinal Chemistry

Research indicates that derivatives of 2-pentynoic acid exhibit significant biological activity. Case studies have highlighted its potential as an anti-inflammatory agent:

  • A study involving derivatives tested on RAW 264.7 cells demonstrated IC₅₀ values lower than those of established anti-inflammatory drugs like indomethacin, indicating potent anti-inflammatory properties.
CompoundIC₅₀ (μM)Control (Indomethacin)
Compound C20.1624.0
Compound D9.5324.0

Agrochemicals

The structural features of 2-pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester suggest potential applications in agrochemicals:

  • Its properties may be explored for use as pesticides or herbicides due to its ability to interact with biological systems at the molecular level.

Case Study 1: Anti-inflammatory Activity

In vitro studies have shown that certain derivatives exhibit significant inhibition of leukotriene B4-induced airway obstruction in animal models. The mechanism involves modulation of inflammatory pathways through interactions with specific receptors.

Case Study 2: Agrochemical Potential

Research into similar compounds has indicated that modifications can enhance efficacy as agrochemicals. The unique hydroxyethoxy group may improve solubility and bioavailability in agricultural applications.

Conclusion and Future Directions

The applications of 2-pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- are promising across multiple fields including medicinal chemistry and agrochemicals. Future research should focus on:

  • In vivo Testing : To confirm antimicrobial and anti-inflammatory effects.
  • Mechanistic Studies : To elucidate how the compound interacts with biological targets.
  • Exploration of Derivatives : To enhance efficacy and minimize toxicity.

Mechanism of Action

The mechanism of action of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS/Reference) Backbone Substituents Functional Groups Stereochemistry Evidence ID
Target Compound (Hypothetical) 2-Pentynoic acid 4-(2-hydroxyethoxy), ethyl ester Ester, alkyne, ether, hydroxyl (4S) -
2-Pentynoic acid,4-oxo-, ethyl ester (54966-49-3) 2-Pentynoic acid 4-oxo, ethyl ester Ester, alkyne, ketone None specified
2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester (16432-81-8) Acrylic acid 4-benzoyl-3-hydroxyphenoxy, ethyl ester Acrylate, benzophenone, hydroxyl None specified
4-Pentenoic acid, 2-hydroxy-2,3-dimethyl-, ethyl ester (804565-83-1) 4-Pentenoic acid 2-hydroxy-2,3-dimethyl, ethyl ester Ester, hydroxyl, alkene (2S,3R)
Diethylene glycol monomethacrylate (2351-43-1) Methacrylic acid 2-(2-hydroxyethoxy)ethyl ester Methacrylate, ether, hydroxyl None specified

Key Observations :

  • The hydroxyethoxy group in the target compound and diethylene glycol monomethacrylate () enhances hydrophilicity compared to purely aliphatic esters.
  • Stereochemical complexity is notable in the target compound (4S) and 4-pentenoic acid derivatives (e.g., (2S,3R) in ), which may influence biological activity or polymer tacticity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Solubility Trends Notable Properties Evidence ID
Target Compound (Hypothetical) C₉H₁₂O₄* ~184.19 Polar solvents (e.g., ethanol) High polarity due to hydroxyl -
2-Pentynoic acid,4-oxo-, ethyl ester C₆H₈O₃ 128.13 Organic solvents Reactive ketone group
2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester C₁₈H₁₆O₅ 312.32 DCM, ethyl acetate UV-absorbing (benzophenone)
Diethylene glycol monomethacrylate C₈H₁₄O₄ 174.19 Water-miscible (limited) Polymerizable methacrylate

*Estimated based on structural analogy.

Key Observations :

  • The target compound’s hydroxyethoxy group likely increases water solubility compared to non-polar analogs like 2-pentynoic acid,4-oxo-, ethyl ester ().
  • Molecular weight differences reflect substituent complexity; benzophenone-containing acrylates () are heavier due to aromatic rings.

A. Reactivity :

  • Alkyne Reactivity: The triple bond in the target compound and 2-pentynoic acid,4-oxo-, ethyl ester () enables Huisgen cycloaddition (click chemistry), useful in bioconjugation.
  • Ester Hydrolysis : The ethyl ester group (common in ) is susceptible to hydrolysis under acidic/basic conditions, enabling controlled release of carboxylic acids.
  • Hydroxyethoxy Group: Participates in hydrogen bonding (similar to diethylene glycol monomethacrylate, ), enhancing compatibility with polar matrices in polymers.

Biological Activity

2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 11815463

This compound features a pentynoic acid backbone with a hydroxyethoxy group and an ethyl ester functional group, which may contribute to its biological activity.

Anti-inflammatory Effects

Compounds derived from similar structures have been investigated for their anti-inflammatory properties. For example, certain metabolites from fungi have demonstrated significant anti-inflammatory activity against nitric oxide production in microglial cells . This suggests that the hydroxyethoxy group in 2-Pentynoic acid may also impart anti-inflammatory effects.

Synthesis Methods

The synthesis of 2-Pentynoic acid derivatives often involves multi-step reactions that can include alkylation and hydrolysis. A notable method reported involves using diethyl 2-acetamidomalonate as a starting material combined with propargyl alcohol to produce intermediates that lead to the desired compound . This method highlights the importance of selecting stable and cost-effective reagents for synthesis.

Case Study 1: Antimicrobial Screening

A study screened various pentynoic acid derivatives for antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 25 μM, suggesting promising antimicrobial properties .

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus3.13
Compound BPseudomonas aeruginosa≤ 25

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, derivatives of pentynoic acid were tested on RAW 264.7 cells. The results showed that some compounds exhibited IC₅₀ values lower than those of established anti-inflammatory drugs like indomethacin .

CompoundIC₅₀ (μM)Control (Indomethacin)
Compound C20.1624.0
Compound D9.5324.0

Conclusion and Future Directions

The biological activity of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- appears promising based on its structural characteristics and related compounds' activities. Further research is needed to explore its specific biological mechanisms and potential therapeutic applications in antimicrobial and anti-inflammatory treatments.

Future studies should focus on:

  • In vivo testing to validate antimicrobial and anti-inflammatory effects.
  • Mechanistic studies to understand how the compound interacts with biological targets.
  • Exploration of additional derivatives to enhance efficacy and reduce toxicity.

Q & A

Q. What are the established synthetic methodologies for (4S)-2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester?

Synthesis involves esterification of 2-pentynoic acid with ethanol under acidic catalysis, followed by introducing the 4-(2-hydroxyethoxy) group via nucleophilic substitution or coupling. Protecting groups (e.g., tetrahydropyranyl ether) preserve the hydroxyl functionality during synthesis. Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, ensure the (4S)-configuration . Pharmacopeial methods for chiral compounds provide frameworks for stereochemical control .

Q. Which spectroscopic techniques confirm the compound’s structure?

Use ¹H/¹³C NMR to map the carbon skeleton and substituents, supported by 2D techniques (COSY, HSQC). GC-MS validates molecular weight and fragmentation patterns, cross-referenced with NIST databases . IR spectroscopy identifies ester carbonyl (≈1740 cm⁻¹) and hydroxyl (≈3400 cm⁻¹) groups.

Q. What safety protocols are critical during handling?

Use fume hoods, nitrile gloves, and eye protection. Implement engineering controls (e.g., local exhaust ventilation) and ensure access to emergency showers/eyewash stations. Follow OSHA guidelines for decontaminating clothing and equipment .

Advanced Questions

Q. How to resolve conflicting NMR data between synthetic batches?

Discrepancies may arise from solvent impurities or stereoisomerism. Use deuterated solvents, consistent temperatures, and chiral shift reagents. Cross-validate with computational NMR predictions (DFT) or enantioselective HPLC .

Q. What strategies improve enantiomeric purity in large-scale synthesis?

Asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic transesterification (e.g., Candida antarctica Lipase B) achieves >95% ee. Monitor batches via chiral HPLC (Chiralpak® AD-H column) and apply dynamic kinetic resolution for racemic mixtures .

Q. How do solvent systems optimize chiral HPLC separation?

Polar modifiers (ethanol/isopropanol in hexane) enhance resolution on polysaccharide columns. Optimize column temperature (±5°C) and validate robustness against solvent ratio variations .

Q. Which computational methods validate the 4S configuration?

DFT calculations of optical rotation ([α]D) and electronic circular dichroism (ECD) correlate with experimental data. Molecular docking studies link stereochemistry to biological activity in pharmacological contexts .

Q. How to mitigate side reactions during 2-hydroxyethoxy group introduction?

Use a two-step protection strategy : protect the hydroxyl as a TBDMS ether, perform alkylation (e.g., Mitsunobu reaction), then deprotect under mild acid. Monitor progress via TLC or in-situ IR .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC and enzymatic resolution are gold standards for enantiomeric excess determination .
  • Data Contradictions : Cross-check GC-MS retention indices and fragmentation patterns against NIST databases .
  • Scale-Up Challenges : Optimize catalyst loading (e.g., 0.5–2 mol% Ru-BINAP) and reaction time to balance yield and enantiopurity .

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